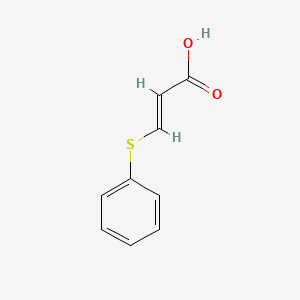

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Description

Significance in Advanced Organic Synthesis and Materials Science Research

The significance of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid in advanced organic synthesis stems from its role as a versatile building block. The electron-withdrawing nature of the carboxylic acid group and the presence of the sulfur atom activate the double bond for various nucleophilic addition reactions, most notably the Michael addition. masterorganicchemistry.com This reactivity allows for the facile introduction of the phenylsulfanyl moiety and the three-carbon chain into more complex molecular architectures, serving as a key step in the synthesis of a wide range of organic compounds, including various heterocyclic systems. nih.govrjptonline.org

In the realm of materials science, the compound and its derivatives are being explored for their potential in the development of novel organic materials. The presence of the sulfur atom and the conjugated π-system makes it a candidate for the synthesis of organic semiconductors and materials for photovoltaic applications. researchgate.net Research in this area focuses on incorporating this structural motif into larger polymeric or small-molecule systems to tailor their electronic and optical properties. mdpi.com

Interdisciplinary Research Relevance in Chemical Sciences

The interdisciplinary relevance of this compound is underscored by its demonstrated biological activities. The compound has shown promise as an antioxidant and antimicrobial agent. smolecule.com Furthermore, it has been identified as an inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH), indicating its potential in the development of therapeutic agents. smolecule.com This bioactivity positions the compound at the intersection of organic chemistry, medicinal chemistry, and biochemistry, driving further research into its mechanism of action and structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylsulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLSYKCZWZYPIX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63413-91-2, 706-01-4 | |

| Record name | NSC122682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylthio)acrylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2Z)-3-(phenylsulfanyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2e 3 Phenylsulfanyl Prop 2 Enoic Acid and Analogues

Established Synthetic Routes to the Core Structure

Several reliable methods have been established for the synthesis of the fundamental (2E)-3-(phenylsulfanyl)prop-2-enoic acid structure. These routes primarily focus on the efficient construction of the vinyl sulfide (B99878) moiety.

The Thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, represents one of the most direct and atom-economical methods for forming the C-S bond in these structures. srce.hr This reaction typically involves the addition of thiophenol to an acrylic acid derivative or, more commonly, to propiolic acid or its esters. The addition to propiolic acid ensures the formation of the 3-(phenylsulfanyl)prop-2-enoic acid skeleton directly. The stereochemistry of the resulting double bond is often controlled by the reaction conditions, with the trans (E) isomer being thermodynamically favored.

The reaction can proceed under catalyst-free conditions or be promoted by a variety of catalysts, including bases or Lewis acids like ferric chloride, to enhance reaction rates and yields. srce.hrresearchgate.net

Table 1: Examples of Michael Addition for Synthesis of the Core Structure Data is illustrative of typical reaction outcomes based on established chemical principles.

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Propiolic acid | Thiophenol | Base (e.g., Et3N), RT | (2E/Z)-3-(Phenylsulfanyl)prop-2-enoic acid | Good to Excellent |

| Ethyl propiolate | Thiophenol | Catalyst-free, neat, RT | Ethyl (2E/Z)-3-(phenylsulfanyl)prop-2-enoate | High |

| Acrylic acid | Thiophenol | FeCl3, RT | 3-(Phenylsulfanyl)propanoic acid* | Excellent |

Note: Addition to acrylic acid yields the saturated analogue, requiring a subsequent dehydrogenation step to form the target unsaturated acid.

While direct thioesterification of prop-2-enoic acid leads to a thioester rather than the target thioether, strategies involving thioester intermediates can be employed in multi-step syntheses. A plausible, though less direct, route involves the Wittig or Horner-Wadsworth-Emmons reaction. In such a sequence, a thioester could be used to generate a key intermediate. For instance, a phosphonate-containing thioester could react with an aldehyde to construct the α,β-unsaturated system. More commonly, this classification may refer to the reaction of a metalated vinyl thioether with carbon dioxide. However, the most direct interpretation within this context often involves the reaction of thiols with acetylenic esters, which is mechanistically a Michael addition but is sometimes discussed in the context of C-S bond formation strategies alongside thioesterification.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming the C–S bond in this compound. rsc.org This approach typically involves the reaction of a vinyl halide or triflate, such as (2E)-3-bromoprop-2-enoic acid, with thiophenol or a corresponding thiolate salt. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to facilitate the reaction, allowing for high yields and excellent stereochemical retention, preserving the E-configuration of the double bond. mdpi.comnih.gov

This method is particularly valuable for creating analogues with diverse substituents on the phenyl ring, as a wide range of substituted aryl thiols and vinyl halides are commercially available or readily synthesized. nih.gov

Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives Data is representative of typical cross-coupling reaction parameters.

| Vinyl Substrate | Thiol Reagent | Catalyst System (Pd Source + Ligand) | Base | Typical Yield |

|---|---|---|---|---|

| (2E)-3-Bromoprop-2-enoic acid | Thiophenol | Pd(OAc)2 + SPhos | K3PO4 | High |

| Ethyl (2E)-3-iodoprop-2-enoate | 4-Methylthiophenol | Pd2(dba)3 + Xantphos | Cs2CO3 | Excellent |

| Methyl (2E)-3-bromoprop-2-enoate | Thiophenol | PdCl2(PPh3)2 | Na2CO3 | Good |

Stereoselective Synthesis Pathways for Substituted Derivatives

For derivatives of this compound that contain additional stereocenters, the development of stereoselective synthetic methods is crucial. These approaches aim to control the absolute configuration (enantioselectivity) or relative configuration (diastereoselectivity) of the final products.

Asymmetric catalysis is the most sophisticated method for inducing enantioselectivity in the synthesis of chiral derivatives. researchgate.net The asymmetric thia-Michael addition is a prominent strategy, where a chiral catalyst activates the substrates and facilitates the C–S bond formation in a way that favors one enantiomer over the other. mdpi.com Chiral organocatalysts, such as squaramides, thioureas, and chiral phosphoric acids, have proven effective in catalyzing the conjugate addition of thiols to various α,β-unsaturated systems with high enantioselectivity. mdpi.com These catalysts typically operate by activating the Michael acceptor through hydrogen bonding, while the chiral environment directs the nucleophilic attack of the thiol. chemrxiv.org

Table 3: Chiral Catalysts in Enantioselective Thia-Michael Additions Illustrative examples of catalyst performance in reactions analogous to the synthesis of chiral derivatives.

| Michael Acceptor | Thiol | Chiral Catalyst Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Substituted Acrylate (B77674) | Aryl Thiol | Squaramide Catalyst | >90% |

| α,β-Unsaturated Ketone | Thiophenol | Chiral Phosphoric Acid | 85-99% |

| Nitroalkene | Alkyl Thiol | Thiourea Catalyst | >95% |

When a substrate already contains a stereocenter, the focus shifts to diastereoselective control—directing the formation of a new stereocenter in a specific orientation relative to the existing one. This can be achieved through several strategies:

Substrate Control: The inherent stereochemistry of the starting material can direct the approach of the incoming nucleophile. For example, a Michael acceptor containing a chiral center may exhibit facial bias, leading to a preferential attack from one side.

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the substrate. This auxiliary blocks one face of the molecule, forcing the reaction to occur on the other, and is subsequently removed to yield the desired diastereomer.

Catalyst Control: In reactions involving chiral catalysts, the catalyst can override the influence of an existing stereocenter in the substrate to favor the formation of a specific diastereomer, a process known as catalyst-controlled diastereoselection.

Michael additions are particularly amenable to diastereoselective control, where the addition of a thiol to a chiral α,β-unsaturated ester or amide can proceed with high levels of diastereoselectivity. mdpi.com

Table 4: Methods for Diastereoselective Synthesis General strategies and their typical outcomes in the synthesis of substituted analogues.

| Strategy | Description | Example Application | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Substrate Control | An existing stereocenter in the Michael acceptor directs the nucleophilic attack. | Addition of thiophenol to an acrylate derived from a chiral alcohol. | Moderate to High (>10:1) |

| Chiral Auxiliary | A removable chiral group (e.g., Evans auxiliary) dictates the stereochemical outcome. | Michael addition to an N-enoyl oxazolidinone. | Very High (>95:5) |

| Catalyst Control | A chiral Lewis acid or organocatalyst controls the facial selectivity of the addition. | Addition to a simple acrylate in the presence of a chiral catalyst. | High to Excellent (>20:1) |

Control of E/Z Isomerism in Related Unsaturated Carboxylic Acids

The stereochemical configuration of the double bond in α,β-unsaturated carboxylic acids is a critical determinant of their chemical and biological properties. Consequently, the development of synthetic methods that afford high levels of stereocontrol is of paramount importance. For the synthesis of the (E)-isomer of 3-substituted prop-2-enoic acids, such as this compound, the Knoevenagel-Doebner condensation is a particularly effective and widely employed methodology. nih.govwikipedia.org

The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically malonic acid, in the presence of a basic catalyst, often pyridine (B92270) with a catalytic amount of piperidine. nih.govwikipedia.org The reaction proceeds through a nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration. psiberg.com A key feature of the Doebner modification is the subsequent decarboxylation of the resulting dicarboxylic acid intermediate, which is facilitated by heating in pyridine. nih.govtandfonline.com This sequence of reactions consistently yields the thermodynamically more stable (E)- or trans-α,β-unsaturated carboxylic acid as the major product. nih.gov The high (E)-selectivity is a general feature of this reaction, making it a reliable strategy for controlling the geometry of the newly formed double bond. nih.gov

The mechanism of the Knoevenagel condensation itself contributes to the stereochemical outcome. The initial condensation can lead to a mixture of (E) and (Z) isomers. However, under the reaction conditions, equilibration often occurs, favoring the formation of the more stable (E)-isomer. wikipedia.org The Doebner modification, by coupling the condensation with an in-situ decarboxylation, provides a direct route to the desired (E)-unsaturated acid. wikipedia.orgtandfonline.com

Table 1: Key Features of the Knoevenagel-Doebner Reaction for E/Z Control

| Feature | Description | Reference |

| Reaction Type | Condensation followed by decarboxylation | nih.govwikipedia.org |

| Reactants | Aldehyde and malonic acid | nih.gov |

| Catalyst/Solvent | Pyridine (often with piperidine) | nih.govwikipedia.org |

| Key Intermediate | Dicarboxylic acid which undergoes decarboxylation | tandfonline.com |

| Stereochemical Outcome | Predominantly the (E)-isomer | nih.gov |

Novel Synthetic Transformations and Precursor Utilization

One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequences

A highly efficient and atom-economical approach to the synthesis of (E)-α,β-unsaturated carboxylic acids involves the integration of multiple catalytic transformations into a single, one-pot process. researchgate.net One such advanced methodology is the sequence of hydroformylation followed by a decarboxylative Knoevenagel condensation. researchgate.net This strategy allows for the conversion of simple alkenes or alkynes into more complex unsaturated carboxylic acids with excellent regio- and stereocontrol. researchgate.netrsc.orgnih.gov

The process begins with the hydroformylation of a suitable precursor, which introduces a formyl group (-CHO). rsc.orgnih.gov For the synthesis of a compound like this compound, a conceivable precursor would be an alkyne bearing a phenylsulfanyl group. The hydroformylation of such a substrate would yield the corresponding α,β-unsaturated aldehyde. This transformation is typically catalyzed by transition metal complexes, with rhodium being a common choice. rsc.orgnih.gov

Radical Decarboxylation in Phenylthio Acid Syntheses

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering alternative pathways to traditional methods. organic-chemistry.org Decarboxylative cross-coupling reactions, in particular, provide a means to utilize readily available carboxylic acids as precursors for the generation of carbon-centered radicals. researchgate.netnih.gov In the context of synthesizing phenylthio-containing compounds, the radical decarboxylation of α,β-unsaturated carboxylic acids like cinnamic acids presents a viable strategy. organic-chemistry.orgbohrium.comgaylordchemical.com

This approach typically involves the reaction of an α,β-unsaturated carboxylic acid with a sulfur-containing reagent in the presence of a catalyst and an oxidant. organic-chemistry.orgbohrium.com For instance, the manganese-catalyzed decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts has been shown to produce vinyl sulfones. organic-chemistry.org The proposed mechanism involves the formation of a sulfonyl radical, which adds to the double bond of the cinnamic acid. Subsequent decarboxylation then yields the vinyl sulfone product. gaylordchemical.com

A similar radical pathway could be envisaged for the synthesis of vinyl sulfides. The decarboxylative coupling of an α,β-unsaturated carboxylic acid with a thiol could proceed through the formation of a vinyl radical intermediate, which is then trapped by the thiol to form the C-S bond. Visible-light-induced protocols have also been developed for the decarboxylative sulfonylation of cinnamic acids, highlighting the utility of photoredox catalysis in these transformations. bohrium.com These radical-based methods offer a distinct advantage in their tolerance of various functional groups and can provide access to sterically hindered molecules. nih.gov The direct use of carboxylic acids as starting materials avoids the need for pre-functionalized substrates such as organohalides, making these processes more environmentally benign. nus.edu.sg

Copper-Mediated Functionalization, including Trifluoromethylation

Copper-catalyzed reactions have become indispensable in modern organic synthesis for their ability to mediate a wide array of transformations, including the functionalization of α,β-unsaturated carboxylic acids. acs.orgnih.gov One notable application is the decarboxylative trifluoromethylation, which introduces the trifluoromethyl (CF3) group, a crucial moiety in many pharmaceutical and agrochemical compounds. acs.orgprinceton.edu

The copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids typically employs a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), in the presence of a copper catalyst. acs.org The reaction is believed to proceed through a radical mechanism where a trifluoromethyl radical is generated and adds to the double bond of the unsaturated carboxylic acid, followed by decarboxylation to yield the trifluoromethylated alkene. acs.org This methodology has been shown to be effective for a variety of substituted cinnamic acids, affording the corresponding trifluoromethylated styrenes with good yields and often high (E)-selectivity. acs.org

In addition to trifluoromethylation, copper can mediate other functionalizations. For instance, copper has been used in the synthesis of aryl sulfides through decarboxylative C-S cross-coupling reactions. nus.edu.sg The versatility of copper catalysis suggests that a compound like this compound could potentially undergo further functionalization at various positions, or that its synthesis could be achieved through a copper-mediated C-S bond formation. The development of copper-mediated trifluoromethylation of heteroaromatic compounds further underscores the broad utility of copper in introducing the CF3 group into diverse molecular scaffolds. documentsdelivered.com

Table 2: Examples of Copper-Mediated Functionalization of Unsaturated Carboxylic Acids

| Transformation | Reagents | Product Type | Reference |

| Decarboxylative Trifluoromethylation | CF3SO2Na, Cu catalyst | Trifluoromethylated alkene | acs.org |

| Di- and Trifluoromethylation | Electrophilic fluoroalkylating agents, CuF2·2H2O | Di- and trifluoromethyl alkenes | nih.gov |

| Decarboxylative C-S Coupling | Thiols, Cu catalyst | Aryl sulfides | nus.edu.sg |

Deuterium (B1214612) Labeling Strategies for Mechanistic Studies

Deuterium labeling is a powerful and widely used technique for elucidating reaction mechanisms in organic chemistry. chem-station.comchemrxiv.org By selectively replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction, probe the nature of transition states, and determine whether certain C-H bonds are broken in the rate-determining step (the kinetic isotope effect). chem-station.com

In the context of the synthesis and reactions of this compound and related unsaturated carboxylic acids, deuterium labeling could be employed in several ways. For instance, to study the mechanism of a Knoevenagel-Doebner condensation, one could use a deuterated aldehyde or deuterated malonic acid to determine the origin of the protons in the final product and to understand the stereochemistry of the condensation and decarboxylation steps. researchgate.net

Furthermore, in reactions involving C-H activation, such as the late-stage functionalization of carboxylic acids, deuterium labeling is crucial. chemrxiv.org For example, if a reaction is proposed to proceed via β-C-H activation of a carboxylic acid, conducting the reaction in a deuterated solvent could lead to deuterium incorporation at the β-position, providing evidence for the proposed mechanism. chemrxiv.org Similarly, the reversibility of a C-H activation step can be probed through de-deuteration experiments. chemrxiv.org The exchange of α-hydrogens in carbonyl compounds with deuterium from D2O is a well-known process that can be catalyzed by acid or base, and this can be used to study reactions involving enolate intermediates. nih.govlibretexts.org

Exploitation of α-Thiosubstituted Phosphonate (B1237965) Carbanions as Synthetic Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, renowned for its ability to produce α,β-unsaturated esters and other electron-deficient alkenes with a high degree of (E)-stereoselectivity. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org The byproducts, water-soluble phosphate (B84403) esters, are easily removed, simplifying product purification. orgsyn.org

For the synthesis of this compound, the HWE reaction offers a highly convergent and stereocontrolled approach. This would involve the use of an α-thiosubstituted phosphonate reagent, such as a derivative of (phenylthio)methanephosphonate. Deprotonation of this reagent with a suitable base would generate the corresponding phosphonate carbanion. This carbanion, being a potent nucleophile, would then react with an appropriate carbonyl compound, such as glyoxylic acid or an ester thereof, to form the desired α,β-unsaturated product.

The HWE reaction is known for its reliability in establishing the (E)-geometry of the double bond, which is a direct consequence of the reaction mechanism that proceeds through a thermodynamically favored anti-periplanar arrangement of the substituents in the transition state leading to the elimination of the phosphate ester. wikipedia.orgresearchgate.net The versatility of the HWE reaction allows for the synthesis of a wide variety of α,β-unsaturated compounds by simply varying the structure of the phosphonate reagent and the carbonyl partner. conicet.gov.arresearchgate.net This makes it a powerful tool for the synthesis of analogues of this compound with different substitution patterns.

Derivatization for Sulfur-Containing Polymer Precursors

This compound is a versatile monomer that can be derivatized to produce a variety of sulfur-containing polymer precursors. The presence of both a carboxylic acid group and an activated carbon-carbon double bond allows for several polymerization strategies, leading to polymers with the phenylsulfanyl moiety as a recurring unit. These sulfur-containing polymers are of interest for applications in advanced materials, including high refractive index polymers, specialty coatings, and novel thermoplastics.

The primary routes for converting this compound into polymer precursors involve either leveraging the carboxylic acid functionality for step-growth polymerization or utilizing the vinyl group for chain-growth polymerization. Each approach yields polymers with distinct backbone structures and properties.

Condensation Polymerization:

The carboxylic acid group of this compound is a key functional handle for condensation polymerization. Through reactions with appropriate difunctional comonomers, polyesters and polyamides can be synthesized.

Polyesterification: Reaction of the carboxylic acid with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, under typical polycondensation conditions (elevated temperature and removal of water) would yield a polyester. The resulting polymer chain incorporates the phenylsulfanyl group as a pendant side group on the polymer backbone. The general scheme for this polyesterification is the reaction of the diacid (or its activated derivative) with a diol.

Polyamidation: Similarly, reacting this compound with a diamine, for instance, hexamethylenediamine, leads to the formation of a polyamide. rsc.orgresearchgate.net This process, often requiring the conversion of the carboxylic acid to a more reactive species like an acyl chloride, results in a polymer with amide linkages, known for their high thermal stability and mechanical strength.

Addition Polymerization:

The electron-deficient carbon-carbon double bond in this compound, activated by the adjacent carbonyl group, is susceptible to addition polymerization. This approach typically involves the use of radical or ionic initiators.

Free-Radical Polymerization: The monomer can be polymerized directly through free-radical initiation to produce a polyacrylate-type polymer. In this case, the phenylsulfanyl group is attached to the polymer backbone at every other carbon atom. The properties of the resulting polymer can be tailored by copolymerizing with other vinyl monomers, such as styrene (B11656) or methyl methacrylate.

Michael Addition Polymerization: The double bond can also participate in Michael addition reactions. smolecule.com For instance, reaction with a dithiol under basic conditions could lead to the formation of a linear polymer through a step-growth Michael addition mechanism. This method is particularly effective for creating polymers with a high sulfur content in the main chain.

The derivatization of this compound into these polymer precursors allows for the systematic incorporation of sulfur into a range of polymer architectures. The choice of polymerization method dictates the final polymer structure and, consequently, its material properties.

Interactive Data Table: Derivatization Strategies for this compound

| Polymerization Type | Comonomer | Key Reactive Groups | Resulting Polymer Class |

| Condensation | Diol (e.g., ethylene glycol) | Carboxylic Acid, Hydroxyl | Polyester |

| Condensation | Diamine (e.g., hexamethylenediamine) | Carboxylic Acid, Amine | Polyamide |

| Addition | None (Homopolymerization) | Carbon-Carbon Double Bond | Polyacrylate |

| Addition | Dithiol | Carbon-Carbon Double Bond, Thiol | Poly(β-thioether) |

Mechanistic Organic Chemistry and Reactivity of 2e 3 Phenylsulfanyl Prop 2 Enoic Acid

Electrophilic and Nucleophilic Character of the Unsaturated System

The defining feature of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid is its α,β-unsaturated carbonyl system, which imparts a distinct electrophilic character to the molecule. The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Addition Reactions to the α,β-Unsaturated Double Bond

The double bond in this compound is activated towards nucleophilic attack, a classic example of conjugate or 1,4-addition. smolecule.com A wide array of nucleophiles, including amines and thiols, can add to the β-carbon of the α,β-unsaturated system. smolecule.com This reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated addition product. The general mechanism for this transformation is a fundamental concept in organic chemistry. masterorganicchemistry.com

The reactivity of the α,β-unsaturated system can be influenced by both steric and electronic factors. The presence of the phenylsulfanyl group at the β-position can modulate the electrophilicity of this carbon and potentially influence the stereochemical outcome of the addition.

Thia-Michael Addition Pathways

A specific and highly significant class of nucleophilic addition to this compound is the Thia-Michael reaction. mdpi.com This reaction involves the conjugate addition of a thiol to the activated double bond, forming a new carbon-sulfur bond. srce.hrmdpi.com The Thia-Michael addition is known for its high efficiency and atom economy, often proceeding under mild conditions. mdpi.com

The reaction can be catalyzed by either a base or a nucleophile. nih.gov In the base-catalyzed pathway, the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon. nih.gov In the nucleophile-initiated mechanism, a nucleophilic catalyst first adds to the Michael acceptor, generating an enolate that then deprotonates the thiol. nsf.gov The choice of catalyst and reaction conditions can influence the rate and outcome of the reaction. rsc.org The general scheme for a base-catalyzed Thia-Michael addition is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-SH (Thiol) | Base | 3-(Phenylsulfanyl)-3-(R-thio)propanoic acid |

This reaction is a powerful tool for the synthesis of complex sulfur-containing molecules. mdpi.com

Transformations of the Phenylsulfanyl Moiety

The phenylsulfanyl group is not merely a passive substituent; it is an active participant in the chemical transformations of the molecule, offering avenues for further functionalization through oxidation or removal.

Oxidative Processes to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, allowing for the stepwise conversion to the corresponding sulfoxide (B87167) and sulfone. smolecule.com This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation of sulfides is a well-established process in organic synthesis, with a variety of reagents available to achieve this transformation selectively. jchemrev.comorganic-chemistry.org

Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. nih.gov The selectivity for the formation of the sulfoxide over the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ (1 equiv.) | (2E)-3-(Phenylsulfinyl)prop-2-enoic acid |

| This compound | H₂O₂ (excess) | (2E)-3-(Phenylsulfonyl)prop-2-enoic acid |

The resulting vinyl sulfoxides and vinyl sulfones are valuable synthetic intermediates in their own right, participating in a variety of cycloaddition and further nucleophilic addition reactions.

Reductive Cleavage Strategies within Complex Molecular Architectures

The phenylsulfanyl group can be removed through reductive cleavage, a process also known as desulfurization. This reaction is particularly useful in the context of complex molecule synthesis, where the sulfur moiety may have served as a control element in previous steps and is no longer needed. A variety of methods exist for the reductive desulfurization of organosulfur compounds.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it provides a handle for a wide range of transformations. msu.edulibretexts.org The reactivity of this group is central to the synthesis of various derivatives. libretexts.orgsketchy.com

One of the most common reactions of the carboxylic acid group is esterification. This compound can react with alcohols under acidic or other catalytic conditions to form the corresponding esters. smolecule.comgoogle.com This transformation is fundamental in modifying the solubility and other physical properties of the molecule, as well as for protecting the carboxylic acid group during subsequent reactions.

Furthermore, the carboxylic acid can be converted into an amide through coupling reactions with amines. chemrxiv.orgnih.gov This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent, followed by the addition of the amine.

The carboxylic acid group can also undergo decarboxylation under certain conditions, particularly in the context of cinnamic acids, leading to the formation of styrenyl derivatives. researchgate.net This transformation opens up further synthetic possibilities.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | R-OH, H⁺ | Ester |

| Amide Coupling | R-NH₂, Coupling Agent | Amide |

| Decarboxylation | Heat or Catalyst | Vinyl Phenyl Sulfide (B99878) |

The diverse reactivity of the carboxylic acid functional group, in concert with the reactivity of the α,β-unsaturated system and the phenylsulfanyl moiety, underscores the synthetic potential of this compound.

Esterification Reactions and Their Synthetic Applications

Esterification of this compound is a fundamental transformation that converts the carboxylic acid into an ester group. This reaction is typically achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible and is generally driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. youtube.com

Alternative methods for the esterification of α,β-unsaturated carboxylic acids include reactions with acyl chlorides or acid anhydrides, which are generally faster and not reversible. chemguide.co.uk Enzymatic methods, for instance using lipases like Novozym 435, have also been successfully employed for the esterification of acrylic and methacrylic acids with alcohols, offering high selectivity and mild reaction conditions. nih.gov

The resulting esters, such as methyl or ethyl (2E)-3-(phenylsulfanyl)prop-2-enoate, are valuable synthetic intermediates. The phenylsulfanyl group makes them precursors to various other functional groups. For example, polymers bearing activated esters have been widely used to synthesize functional polymers through post-polymerization modification. mdpi.com In a similar vein, esters containing a methylthio-phenyl group have found applications in peptide chemistry, highlighting the synthetic utility of sulfur-containing ester compounds. nih.gov

| Method | Reagents | Catalyst | Typical Conditions | Reference |

| Fischer Esterification | Alcohol (R'-OH) | Concentrated H₂SO₄ or dry HCl | Heat, removal of water | chemguide.co.ukmasterorganicchemistry.com |

| From Acyl Chlorides | Alcohol (R'-OH) | None (or mild base) | Vigorous, room temperature | chemguide.co.uk |

| From Acid Anhydrides | Alcohol (R'-OH) | None (or mild acid/base) | Gentle warming | chemguide.co.uk |

| Enzymatic Esterification | Alcohol (R'-OH) | Immobilized Lipase (e.g., Novozym 435) | Organic solvent, 45-50 °C | nih.gov |

Decarboxylation Processes and Related Transformations

The decarboxylation of α,β-unsaturated carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is generally not a facile process under mild conditions. stackexchange.com Unlike β-keto acids, which readily decarboxylate upon heating via a cyclic six-membered transition state, simple α,β-unsaturated acids lack a mechanism for intramolecular proton transfer to the β-carbon. masterorganicchemistry.com Thermal decarboxylation, if it occurs, often requires high temperatures and may proceed through isomerization to a β,γ-unsaturated acid, which can then decarboxylate through a cyclic transition state. stackexchange.com

However, decarboxylation can be facilitated by catalysts or enzymatic systems. For instance, copper-catalyzed decarboxylative amination of cinnamic acids has been developed to synthesize enamines. ajchem-b.com Ferulic acid decarboxylase (Fdc1), an enzyme that uses a prenylated flavin mononucleotide (PrFMN) cofactor, is known to catalyze the decarboxylation of α,β-unsaturated acids like cinnamic acid through a 1,3-dipolar cycloaddition mechanism. nih.gov

Related transformations involving the carboxyl group are often more synthetically accessible than direct decarboxylation. Decarboxylative functionalization reactions allow for the replacement of the carboxyl group with other moieties. A notable example is the transition-metal-free, K₂S₂O₈-mediated oxidative decarboxylative oxysulfonylation of cinnamic acids with sulfinate salts to produce β-keto sulfones. researchgate.net This type of reaction highlights a modern approach to utilize the carboxylic acid group as a leaving group in the formation of new carbon-heteroatom or carbon-carbon bonds.

| Transformation | Substrate Type | Key Reagents/Catalyst | Product | Reference |

| Thermal Decarboxylation | β,γ-Unsaturated Acid | Heat | Alkene | stackexchange.com |

| Catalytic Decarboxylation | Cinnamic Acids | Ferulic Acid Decarboxylase (Fdc1) | Styrenes | nih.govnih.gov |

| Decarboxylative Amination | Cinnamic Acids | Cu(OTf)₂, NFSI | Enamine | ajchem-b.com |

| Decarboxylative Oxysulfonylation | Cinnamic Acids | K₂S₂O₈, Sulfinate Salt | β-Keto Sulfone | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound and its analogs is crucial for predicting reactivity and controlling product formation. Mechanistic insights are often drawn from studies on related systems that share key structural features.

Investigations into Base-Catalyzed and Thermal Rearrangements in Analogous Systems

While base-catalyzed rearrangements of this compound itself are not extensively documented, studies on related acrylates provide some insight. The base-catalyzed hydrolysis of acrylates, for example, involves nucleophilic attack of a hydroxide (B78521) ion. nih.gov This highlights the electrophilic nature of the β-carbon, which could be a site for initiation of rearrangement pathways under basic conditions.

Thermal rearrangements are well-documented for analogous systems, particularly quora.comquora.com-sigmatropic rearrangements like the Claisen and Cope rearrangements. organic-chemistry.orgmdpi.com The thio-Claisen rearrangement, a sulfur analog of the Claisen rearrangement, involves the thermal conversion of an allyl vinyl sulfide. mdpi.com An analogous reaction could be envisioned for the allyl ester of this compound. Such rearrangements are powerful tools for carbon-carbon bond formation and proceed through a concerted, suprafacial mechanism, often via a chair-like six-membered transition state. organic-chemistry.orgmychemblog.com The reaction, which typically requires high temperatures, can be accelerated by the introduction of Lewis acid catalysts. nih.gov

Insights into E1cB and E2 Elimination Pathways in Related Olefins

Elimination reactions provide a pathway to form alkynes or other unsaturated systems. In derivatives of this compound, the phenylsulfanyl group could potentially act as a leaving group. The mechanism of such a β-elimination would likely follow either an E2 (elimination, bimolecular) or E1cB (elimination, unimolecular, conjugate base) pathway.

The E2 mechanism is a one-step, concerted process where a base removes a proton from the α-carbon simultaneously with the departure of the leaving group from the β-carbon. masterorganicchemistry.com This pathway is favored by strong bases and requires a specific anti-periplanar geometry of the proton and the leaving group. mdpi.combits-pilani.ac.in

The E1cB mechanism is a two-step process that occurs when the α-proton is particularly acidic and the leaving group is relatively poor. wikipedia.orglibretexts.org The first step is the deprotonation of the α-carbon by a base to form a stabilized carbanion (the conjugate base). wikipedia.org In the case of an ester of this compound, this carbanion would be stabilized by the adjacent carbonyl group. The second, rate-determining step is the departure of the leaving group from the β-carbon to form the double or triple bond. masterorganicchemistry.com The key distinction from the E2 pathway is the presence of a discrete carbanion intermediate. wikipedia.org Given that the α-proton in this system is activated by the carbonyl group and the phenylsulfanyl group is a moderately good leaving group, the choice between an E2 and E1cB pathway would be sensitive to the specific substrate, base strength, and reaction conditions.

| Feature | E2 Mechanism | E1cB Mechanism |

| Kinetics | Second-order: Rate = k[Substrate][Base] | Can be second-order: Rate = k[Substrate][Base] |

| Mechanism | Concerted (one step) | Stepwise (two steps) |

| Intermediate | None (Transition State) | Carbanion (Conjugate Base) |

| Leaving Group | Good leaving group favored | Poor to moderate leaving group tolerated |

| α-Proton Acidity | Moderately acidic | Relatively acidic (stabilized carbanion) |

| Stereochemistry | Requires anti-periplanar geometry | No strict stereochemical requirement |

Applications and Synthetic Utility in Contemporary Chemical Research

Building Block for Complex Organic Molecule Construction

The strategic placement of functional groups in (2E)-3-(Phenylsulfanyl)prop-2-enoic acid makes it an adept precursor for synthesizing more intricate molecular architectures. The conjugated double bond is susceptible to a variety of addition reactions, while the carboxylic acid group can undergo numerous transformations or participate directly in cyclization reactions.

The construction of heterocyclic rings is a cornerstone of medicinal and agricultural chemistry. The 1,4-dicarbonyl-like nature of α,β-unsaturated acids makes them ideal starting materials for creating various six- and five-membered heterocycles through reactions with binucleophilic reagents.

Pyridazinones : These six-membered heterocycles, containing two adjacent nitrogen atoms, are present in numerous biologically active compounds. scispace.com A common and effective method for synthesizing the pyridazinone core is the cyclocondensation of a four-carbon backbone with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov Compounds structurally analogous to this compound, such as β-aroylpropionic acids, readily undergo this reaction to form the corresponding pyridazinone derivatives. researchgate.net The reaction proceeds via initial condensation with the keto or keto-equivalent group, followed by intramolecular cyclization to yield the stable heterocyclic ring. This established reactivity suggests that this compound is a suitable precursor for producing novel phenylsulfanyl-substituted pyridazinones.

Furanones : The furanone, or butenolide, ring is a privileged scaffold found in many natural products. While numerous synthetic routes to furanones exist unipi.itorganic-chemistry.org, the incorporation of sulfur substituents is of particular interest. Research has demonstrated the regioselective synthesis of 4-thiosubstituted 2(5H)-furanones through the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with various thiols. nih.gov This highlights the chemical compatibility of the thioether linkage within the furanone framework. The transformation of 2(3H)-furanones into pyridazinones upon reaction with hydrazine hydrate further underscores the utility of these lactones as synthetic intermediates. ekb.eg

Oxazines : In a reaction pathway analogous to pyridazinone synthesis, α,β-unsaturated keto-acids can react with hydroxylamine (B1172632) hydrochloride to form oxazinone derivatives. researchgate.net This transformation provides a route to six-membered heterocyclic systems containing both oxygen and nitrogen, which are also of significant interest in medicinal chemistry.

| Precursor Type | Binucleophile | Resulting Heterocycle |

|---|---|---|

| α,β-Unsaturated Acid | Hydrazine Hydrate | Pyridazinone |

| α,β-Unsaturated Acid | Hydroxylamine | Oxazine |

| Functionalized Furanone | Aryl Thiols | Thio-substituted Furanone |

The creation of fused ring systems is a powerful strategy for generating molecular complexity and exploring new chemical space. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a preeminent method for forming six-membered rings. wikipedia.org

This compound, as a substituted alkene, is a potential dienophile for Diels-Alder reactions. Its reactivity can be influenced by the electron-withdrawing carboxylic acid group and the sulfur substituent. This reaction can be used to construct cyclohexene (B86901) derivatives, which are versatile intermediates for the synthesis of fused polycyclic frameworks. rsc.orgresearchgate.net The utility of the Diels-Alder reaction is well-established in the synthesis of complex molecules, including natural products like steroids and reserpine. wikipedia.orgrsc.org

Furthermore, acrylic acid derivatives can be used to build pyridine (B92270) rings onto pre-existing heterocyclic scaffolds. For instance, the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant biomedical applications, can be achieved by the palladium-catalyzed coupling of a substituted pyrimidine (B1678525) with an acrylic acid derivative, followed by intramolecular cyclization. nih.govnih.gov This strategy allows for the annulation of a pyridine ring onto the pyrimidine core, creating a more complex, fused bicyclic system. The synthesis of other fused systems, such as thieno[2,3-d]pyrimidines and deazapurines, also relies on multi-step sequences where versatile building blocks are sequentially elaborated. nih.govmdpi.com

The 1,2,3-triazole moiety is a highly stable and valuable functional group in medicinal chemistry, often incorporated into molecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peerj.comresearchgate.net An alternative and highly relevant approach for molecules like this compound is the [3+2] cycloaddition reaction between cinnamic acids and organic azides. This method proceeds via decarboxylation and allows for the synthesis of 1,4-disubstituted 1,2,3-triazoles under metal-free conditions. mdpi.com

This reaction pathway offers a direct method for integrating the core phenylsulfanyl-ethenyl structure of the parent acid into a new triazole-containing molecule. Such a transformation would yield a novel class of compounds where the phenylsulfanyl group is attached to a vinyl-substituted triazole, representing a unique combination of pharmacophores. The synthesis of various phenolic acid triazole derivatives further demonstrates the general strategy of combining acid functionalities with triazole rings to generate compounds with potential biological activity. nih.govresearchgate.net

| Alkenoic Acid Precursor | Azide Reagent | Resulting Triazole Structure |

|---|---|---|

| Cinnamic Acid | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| This compound | Aryl Azide | 1-Aryl-4-((E)-2-(phenylsulfanyl)vinyl)-1H-1,2,3-triazole |

The total synthesis of complex natural products, such as furanosesquiterpenes, relies on the development of robust and general synthetic strategies using versatile chiral building blocks. mdpi.com While direct application of this compound in furanosesquiterpene synthesis has not been extensively documented, its inherent reactivity makes it a valuable candidate for the synthesis of natural product analogues.

Key reactions in natural product synthesis, such as the Diels-Alder reaction, are employed to construct core cyclic systems with high stereocontrol. wikipedia.orgrsc.org The dienophilic nature of this compound allows it to potentially participate in such cycloadditions to create novel, complex scaffolds that mimic or are analogous to those found in nature. The phenylsulfanyl group can be retained for its own properties or serve as a handle for further chemical transformations, enabling the synthesis of a diverse library of natural product-inspired compounds.

Non-proteinogenic amino acids are of great interest in peptide chemistry and drug design as they can impart unique conformational constraints and metabolic stability to peptides. The structure of this compound contains the necessary components—a carboxylic acid and a sulfur atom—to serve as a precursor for sulfur-containing amino acid analogues.

A plausible synthetic route involves the stereoselective aza-Michael addition of a nitrogen nucleophile (such as a chiral amine or ammonia (B1221849) equivalent) across the activated double bond. This conjugate addition would install the required amino group at the β-position relative to the sulfur, and the α-position relative to the carboxyl group, thereby generating the core structure of a β-phenylthio-α-amino acid. Subsequent manipulations or choice of a protected nitrogen source would yield a novel, sulfur-containing amino acid analogue ready for further use in research or peptide synthesis.

Research in Enzyme Inhibition and Ligand Binding

This compound is utilized in biochemical research, particularly in studies related to receptor binding and enzyme inhibition. evitachem.com The investigation of how small molecules interact with biological macromolecules is fundamental to drug discovery and the elucidation of biological pathways. nih.gov

The chemical structure of the compound provides a basis for its potential as an enzyme inhibitor. The α,β-unsaturated carbonyl system is a well-known Michael acceptor. This electrophilic moiety can react with nucleophilic amino acid residues, such as cysteine or serine, commonly found in the active sites of enzymes. This can lead to the formation of a covalent bond between the inhibitor and the enzyme, often resulting in irreversible inhibition. This mechanism of action is a key strategy in the design of targeted covalent inhibitors.

In addition to covalent modification, the compound can serve as a ligand for non-covalent binding studies. Researchers use techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its protein target. Such studies provide critical insights into protein function and can guide the rational design of more potent and selective therapeutic agents. smolecule.com

| Enzyme Class | Nucleophilic Residue | Example |

|---|---|---|

| Cysteine Proteases | Cysteine | Caspases, Cathepsins |

| Kinases | Cysteine | EGFR, BTK |

| Phosphatases | Cysteine | PTP1B |

Investigations into Enzyme Inhibition Mechanisms

This compound has been investigated as a potential enzyme inhibitor, with a particular focus on enzymes involved in metabolic and signaling pathways. One notable area of research is its potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. The inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which have therapeutic potential for pain, inflammation, and anxiety. smolecule.comresearchgate.netnih.gov

The proposed mechanism of inhibition often involves the interaction of the sulfur atom with the active site of the enzyme. smolecule.com While specific inhibitory concentration (IC50) values for the parent compound are not extensively documented in publicly available literature, the broader class of cinnamic acid derivatives has shown promise. The general structure-activity relationship (SAR) suggests that modifications to the phenyl ring and the acrylic acid chain can significantly influence inhibitory potency and selectivity. researchgate.net

Table 1: Investigated Enzyme Targets for Cinnamic Acid Derivatives

| Enzyme Target | Therapeutic Area | Role of this compound Scaffold |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety | Potential for covalent or non-covalent binding in the active site. researchgate.netnih.govresearchgate.net |

| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | The acrylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammation | Dual inhibition of COX and 5-LOX is a strategy for developing anti-inflammatory agents with improved safety profiles. mdpi.com |

| Various fungal enzymes | Agriculture, Medicine | Inhibition of enzymes crucial for fungal growth and survival. |

Protein-Ligand Interaction Studies and Computational Modeling

To elucidate the mechanisms of action and to guide the design of more potent derivatives, protein-ligand interaction studies and computational modeling are invaluable tools. Molecular docking simulations are employed to predict the binding modes and affinities of this compound and its analogs with target proteins. mdpi.com

These computational studies often reveal key interactions, such as hydrogen bonding involving the carboxylic acid group and hydrophobic interactions with the phenyl and phenylsulfanyl moieties, that contribute to the binding affinity. mdpi.com For instance, in the context of antifungal research, docking studies could be used to model the interaction of this compound with essential fungal enzymes like dihydrofolate reductase. mdpi.com The insights gained from these in silico models are crucial for the rational design of new derivatives with enhanced biological activity.

Development in Advanced Materials Science Precursors

The conjugated structure of this compound makes it an attractive precursor for the synthesis of advanced organic materials with applications in electronics and energy.

Applications in Organic Semiconductor Research

This compound can be utilized as a monomer or a building block in the synthesis of thiophene-based organic semiconductors. researchgate.netnih.govresearchgate.net The phenylsulfanyl group can be a handle for further chemical modifications to extend the π-conjugation of the resulting polymer, a key factor in determining its charge transport properties. Thiophene-containing polymers are widely studied for their potential use in organic field-effect transistors (OFETs). researchgate.net

Table 2: Properties of Thiophene-Based Polymers for Organic Semiconductor Applications

| Polymer Backbone | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) |

| Thieno[3,2-b]thiophene Copolymers | -5.0 to -5.5 | -2.8 to -3.2 | 2.18 - 2.65 | Up to 0.60 |

| Diketopyrrolopyrrole-thieno[3,2-b]thiophene | Not Specified | Not Specified | Not Specified | 0.49 ± 0.03 |

Note: Data presented is for representative thiophene-based polymers and not directly for polymers derived from this compound, serving to illustrate the potential of this class of materials.

Utility in Photovoltaic Material Development

The development of organic photovoltaic (OPV) materials is another area where precursors like this compound could find utility. The ability to synthesize polymers with tailored optical and electronic properties is crucial for designing efficient OPV devices. Thiophene-based polymers, for which this compound is a potential precursor, are known for their favorable properties as donor materials in bulk heterojunction solar cells. nih.govresearchgate.net The synthesis of novel polymers from this precursor could lead to materials with optimized absorption spectra and energy levels for efficient charge separation and transport. itu.edu.tr

Research in Agricultural Chemistry Applications

The inherent antimicrobial properties of cinnamic acid derivatives, including this compound, have prompted investigations into their use in agricultural chemistry. smolecule.com The compound's ability to inhibit the growth of various pathogens makes it a candidate for the development of new fungicides and bactericides.

Research in this area focuses on determining the efficacy of the compound against specific plant pathogens, such as Botrytis cinerea, a fungus that causes grey mold disease in a wide range of crops. scielo.brmdpi.comnih.govresearchgate.net Studies on related compounds have shown that they can disrupt the fungal cell membrane, leading to cell death. scielo.br While detailed studies on the specific antifungal spectrum and efficacy of this compound are still emerging, the preliminary indications are promising for its potential application in crop protection. smolecule.com

Table 3: Potential Agricultural Applications and Fungal Targets

| Application | Target Pathogen (Example) | Proposed Mechanism of Action |

| Fungicide | Botrytis cinerea | Disruption of cell membrane integrity, enzyme inhibition. scielo.brresearchgate.net |

| Fungicide | Fusarium oxysporum | Inhibition of mycelial growth. researchgate.net |

| Bactericide | Pectobacterium carotovorum | Inhibition of bacterial growth. researchgate.net |

| Bactericide | Ralstonia solanacearum | Inhibition of bacterial growth. researchgate.net |

Emerging Research Frontiers and Future Perspectives

Expansion of Stereoselective Synthetic Methodologies

The synthesis of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid and its analogs has traditionally been achieved through the thiol-Michael addition (or conjugate addition) of a thiol to an activated alkyne, such as propiolic acid or its esters. nih.gov While effective, early methods often lacked precise control over stereochemistry, yielding mixtures of isomers. The frontier in this domain lies in the development and expansion of stereoselective synthetic methods that provide precise control over the geometry of the double bond and can introduce chirality, opening pathways to new, enantiomerically pure derivatives.

Future research will likely focus on the application of chiral catalysts to achieve asymmetric Michael additions. While the parent acid is achiral, the synthesis of derivatives with stereocenters is a key goal for pharmaceutical and biological investigations. Research into chiral primary amine and thiourea-based catalysts, which have proven effective in asymmetric sulfa-Michael additions to other α,β-unsaturated systems, could be adapted for this purpose. researchgate.net These catalysts can activate the substrates and control the facial selectivity of the nucleophilic attack, leading to high enantioselectivities. researchgate.net

Furthermore, advancements in transition-metal catalysis offer powerful tools for stereoselective C–S bond formation. Palladium-catalyzed methodologies, for instance, have been developed for the asymmetric synthesis of allylic thiol derivatives and could be conceptually extended to vinylic systems. nih.gov The development of novel chiral ligands for metals like palladium, copper, or nickel is a continuous effort that will undoubtedly yield new catalytic systems capable of promoting the highly stereoselective synthesis of 3-sulfanyl-prop-2-enoic acid derivatives. rsc.org

| Catalytic Approach | Catalyst Type | Key Advantages | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Chiral Primary Amines / Thioureas | Organocatalytic, metal-free, high enantioselectivity. | Synthesis of chiral β-thio-carboxylic acid derivatives. | researchgate.net |

| Transition-Metal Catalysis | Palladium with Chiral Ligands | High turnover numbers, broad substrate scope, control over regio- and stereoselectivity. | Enantioselective synthesis of complex substituted thioacrylates. | nih.govrsc.org |

| Phase-Transfer Catalysis | Chiral Crown Ethers | Mild reaction conditions, applicable to a range of Michael acceptors. | Stereoselective addition of thiols under biphasic conditions. | researchgate.net |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound is a versatile scaffold amenable to a wide range of chemical modifications. Future research will increasingly explore novel catalytic transformations to functionalize this core structure, leveraging modern synthetic organic chemistry to build molecular complexity.

Cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The phenyl ring of the molecule is a prime target for such transformations. Catalytic C–H functionalization could be employed to introduce substituents at specific positions on the aryl group without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov Similarly, the vinylic C-H bonds could potentially be targeted for direct functionalization. Acylation reactions via Suzuki-Miyaura coupling also present a viable route for creating ketone derivatives. mdpi.com

Another promising frontier is the development of greener and more sustainable catalytic processes. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, reducing waste and cost. mdpi.com For instance, the thiol-Michael addition to form the compound can be catalyzed by solid-supported bases like Amberlyst® A21, allowing for simple product isolation and catalyst recycling. mdpi.com Furthermore, exploring catalytic routes from biorenewable feedstocks to produce precursors like acrylic acid is a major goal in green chemistry, which could ultimately provide more sustainable pathways to the target molecule. scispace.com

Advanced Materials Science Applications Development

The unique combination of a phenyl ring, a sulfur linkage, and a carboxylic acid group makes this compound an attractive building block for advanced materials. Organosulfur compounds are integral to the fields of materials science and molecular electronics due to their unique electronic properties and ability to interact with metal surfaces. nih.govwikipedia.orgbritannica.com

A significant area of future development is in the creation of self-assembled monolayers (SAMs) . The thiol (or sulfanyl) group provides a strong anchor to gold and other metal surfaces, while the carboxylic acid terminus can be used to tailor the surface's chemical properties (e.g., wettability, biocompatibility) or to serve as an attachment point for biomolecules in biosensor applications. doi.orgabo.fi The aromatic ring contributes to intermolecular π-stacking interactions, which can lead to more ordered and stable monolayers. doi.org Mixed SAMs incorporating this molecule could create complex surfaces with precisely controlled compositions for applications in organic field-effect transistors and other electronic devices. abo.finih.gov

Furthermore, the acrylate (B77674) backbone suggests potential use as a monomer or functional comonomer in polymer synthesis . Thioacrylates are a class of monomers that can undergo polymerization, and the resulting polymers with thioester side chains are amenable to efficient post-polymerization modification. rsc.org The phenylsulfanyl group would impart specific optical and electronic properties to the resulting polymer, making it a candidate for functional coatings, organic electronics, or specialized resins. researchgate.netrsc.org

| Application Area | Relevant Structural Features | Future Research Direction | Reference |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Phenylsulfanyl (gold affinity), Carboxylic Acid (surface functionality) | Development of functional surfaces for biosensors, molecular electronics, and corrosion inhibition. | doi.orgabo.finih.gov |

| Functional Polymers | Acrylate backbone (polymerizable), Phenylsulfanyl group (modifies properties) | Synthesis of novel polymers for organic semiconductors, dielectric layers, and functional coatings. | rsc.orgrsc.org |

| Organic Electronics | Conjugated π-system, Sulfur atom (influences HOMO/LUMO levels) | Design of organic thin-film transistors (OTFTs) and components for organic photovoltaics (OPVs). | nih.govwikipedia.org |

Deeper Mechanistic Understanding Through Advanced Computational Techniques

As synthetic and materials applications become more ambitious, a fundamental, atomistic understanding of the underlying chemical processes becomes crucial. Advanced computational techniques, particularly Density Functional Theory (DFT), are emerging as indispensable tools for gaining deep mechanistic insights into the reactions used to synthesize and modify this compound. researchgate.net

For its primary synthesis route—the thiol-Michael addition—computational studies have already provided a wealth of information. DFT calculations can map the entire reaction coordinate, identifying transition states and intermediates, and calculating the activation energies for each step. nih.gov This allows researchers to understand the factors that control reaction rates and stereoselectivity. For example, computations have elucidated the cyclic mechanism of the base-catalyzed reaction, involving thiolate generation, nucleophilic attack on the vinyl group, and proton transfer. nih.gov

Future computational work will likely focus on more complex systems. This includes modeling the role of specific catalysts to rationally design more efficient and selective versions, and simulating reactions in different solvent environments to predict their effects. nih.govrsc.org Recent studies have even used DFT to uncover previously unconsidered, rate-limiting steps in the thiol-Michael reaction, such as the energy required for the product to dissociate from the catalyst complex ("product decomplexation"). rsc.org Such detailed mechanistic knowledge is essential for optimizing reaction conditions and pushing the boundaries of what is synthetically possible.

| Computational Finding | Technique | Significance | Reference |

|---|---|---|---|

| Elucidation of Reaction Pathway | DFT Energy Profiling | Identifies intermediates and transition states, confirming the step-wise nature of the reaction. | nih.gov |

| Prediction of Reactivity | Calculation of Activation Barriers | Allows for the comparison of different Michael acceptors and nucleophiles to predict reaction kinetics. | nih.govnih.gov |

| Identification of Rate-Limiting Steps | Nudged Elastic Band (NEB) Method | Reveals unexpected kinetic bottlenecks, such as product decomplexation from the catalyst. | rsc.org |

| Stereochemical Control Analysis | Thermodynamic Calculations | Explains why certain isomers (e.g., Z vs. E) are favored under specific reaction conditions. | nih.gov |

Design and Synthesis of New Functionalized Derivatives for Targeted Research Investigations

The true potential of this compound may lie in its use as a versatile scaffold for the creation of new functionalized derivatives with tailored properties. Its structure offers two primary handles for modification: the carboxylic acid group and the phenyl ring.

The carboxylic acid can be readily converted into a wide array of other functional groups, including esters, amides, and acid chlorides. This opens the door to creating libraries of compounds for biological screening. For example, coupling the acid with various amines or amino acids could generate derivatives with potential pharmacological activity, a strategy commonly used in medicinal chemistry. nih.govmdpi.com Such derivatives have shown promise as antimicrobial or antioxidant agents in related molecular systems. nih.govnih.gov

The phenyl ring is also ripe for functionalization. Introducing electron-donating or electron-withdrawing substituents can systematically tune the molecule's electronic properties. This is highly relevant for materials science applications, where such tuning can alter the HOMO/LUMO energy levels for use in organic semiconductors. mdpi.com For biological applications, adding substituents can modify the molecule's solubility, lipophilicity, and ability to interact with biological targets. mdpi.com Modern synthetic methods, including late-stage functionalization, will enable the efficient creation of a diverse range of such analogs for targeted investigations in medicine, agriculture, and materials science.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-3-(Phenylsulfanyl)prop-2-enoic acid, and how can reaction conditions be optimized?

The synthesis of α,β-unsaturated thioether derivatives like this compound typically involves Knoevenagel condensation between phenylsulfanylacetic acid and aldehydes under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like piperidine or ammonium acetate. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Example Protocol :

| Step | Parameter | Condition |

|---|---|---|

| 1 | Reactants | Phenylsulfanylacetic acid + aldehyde |

| 2 | Catalyst | Piperidine (5 mol%) |

| 3 | Solvent | Ethanol, reflux (80°C) |

| 4 | Workup | Acid precipitation (HCl), filtration |

| 5 | Purification | Recrystallization (EtOH/H₂O) |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

- ¹H NMR : The trans (E)-configuration is confirmed by a coupling constant (J) of 12–16 Hz between the α and β protons of the propenoic acid moiety. The phenylsulfanyl group shows aromatic protons at δ 7.2–7.5 ppm and a thioether signal (C-S) around δ 2.5–3.5 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H, if present).

- MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 210.27 g/mol for C₉H₈O₂S) .

Q. What solvents and crystallization methods yield high-purity single crystals for X-ray diffraction studies?

Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or acetone) is effective. For thioether-containing compounds, avoid protic solvents that may disrupt hydrogen bonding. Crystal quality can be assessed using SHELXL for refinement .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Graph set analysis (as per Etter’s rules) reveals intermolecular interactions. For example, the carboxylic acid group forms R₂²(8) motifs with adjacent molecules via O-H···O bonds, while the phenylsulfanyl group participates in weaker C-H···S interactions. These patterns affect solubility, melting point, and stability .

Example Hydrogen-Bonding Data :

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O-H (carboxylic) | O=C (carboxylic) | 1.85 | 168 |

| C-H (aromatic) | S (thioether) | 2.95 | 145 |

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., unexpected coupling constants in NMR vs. X-ray bond lengths) require multimodal validation :

Q. What mechanistic insights explain the reactivity of the phenylsulfanyl group in nucleophilic or electrophilic reactions?

The sulfur atom’s lone pairs enhance nucleophilicity, making the compound prone to oxidation (forming sulfoxides) or alkylation . In electrophilic substitutions, the thioether group acts as a weakly activating meta-director. Comparative studies with oxygen analogs (e.g., phenyl ethers) show slower reaction kinetics due to sulfur’s lower electronegativity .

Methodological Guidelines

- Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, employ the TWIN/BASF commands .

- Synthesis Optimization : Screen catalysts (e.g., Lewis acids like ZnCl₂) to improve yield in thioether formation .

- Data Interpretation : Cross-validate computational models (e.g., Gaussian for DFT) with experimental IR and NMR spectra to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.